molecular formula C7H11NO2 B11721707 Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11721707
M. Wt: 141.17 g/mol
InChI Key: XRILGDCLXWSSHU-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 672325-23-4) is a bicyclic amino ester with a molecular formula of C₉H₁₅NO₂ (MW: 169.22 g/mol) . It features a rigid 3-azabicyclo[3.1.0]hexane core, a methyl ester group at position 2, and two methyl substituents at position 6 (6,6-dimethyl). Its hydrochloride salt (CAS: 565456-77-1) is widely used as a key intermediate in synthesizing antiviral drugs, including Boceprevir and components of Paxlovid (nirmatrelvir) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-5-2-4(5)3-8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

XRILGDCLXWSSHU-PBXRRBTRSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1

Canonical SMILES

COC(=O)C1C2CC2CN1

Origin of Product

United States

Preparation Methods

Substitution with Hydroxyl Compounds

The tert-butyl ester undergoes substitution with a hydroxyl compound (Alk-OH, where Alk = C1–C6 alkyl) to yield a pyrrolidine intermediate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 25°C. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the ester group.

Cyanation Reaction

The pyrrolidine intermediate is treated with a cyanating agent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., zinc iodide). This step introduces a cyano group at the 2-position of the bicyclic framework, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The reaction achieves yields of 65–75% under optimized conditions.

Deprotection and Esterification

The tert-butyl protecting group is removed via acid-catalyzed hydrolysis (e.g., HCl in dioxane), followed by esterification with methanol to produce the final product. This step requires careful pH control to avoid racemization, with reported yields of 80–85%.

Alternative Route from 2-Aminomethylcyclopropyl-1,1-Dialkyl Acetal

Patent US4255334A outlines a distinct pathway starting from cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal. This method emphasizes the formation of the bicyclic core through intramolecular cyclization:

Formation of N-Alkanoyl Intermediate

The acetal is reacted with an alkanoyl chloride (e.g., acetyl chloride) to form an N-alkanoyl derivative. This intermediate is critical for stabilizing the amine group during subsequent steps.

Cyclization and Hydrolysis

Heating the N-alkanoyl derivative in acidic aqueous conditions induces cyclization, forming 3-azabicyclo[3.1.0]hexane-2-carbonitrile. Hydrolysis of the nitrile group using concentrated HCl yields the carboxylic acid, which is then esterified with methanol to produce the target compound. This route achieves an overall yield of 50–60%, with the stereochemical outcome dependent on the cis/trans configuration of the starting acetal.

Stereochemical Control and Resolution Techniques

Achieving the correct (1R,2S,5S) configuration is a major challenge in synthesis. Key strategies include:

Chiral Auxiliaries

The use of chiral tert-butyl esters in early synthetic steps (as in Patent FR2972453B1) ensures retention of stereochemical integrity during functional group transformations.

Enzymatic Resolution

Recent advances employ lipases or esterases to resolve racemic mixtures of intermediates. For example, Pseudomonas fluorescens lipase has been used to selectively hydrolyze undesired enantiomers, improving enantiomeric excess (ee) to >98%.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of the two primary methods:

ParameterMulti-Step SynthesisAcetal-Based Route
Starting MaterialTert-butyl ester2-Aminomethylcyclopropyl acetal
Number of Steps34
Overall Yield45–55%50–60%
Stereochemical ControlHigh (via chiral auxiliary)Moderate (dependent on substrate)
ScalabilitySuitable for kilogram-scaleLimited by nitrile hydrolysis

Optimization Strategies for Industrial Production

Solvent Selection

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the cyanation step improves reaction kinetics and reduces side reactions, boosting yields by 10–15%.

Catalytic Enhancements

The addition of catalytic amounts of iodine (0.5–1 mol%) during esterification accelerates methanolysis, reducing reaction time from 12 hours to 4 hours.

Purification Techniques

Chromatographic purification on silica gel is often replaced with crystallization from heptane/ethyl acetate mixtures, enhancing purity (>99.5%) while lowering costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides.

Scientific Research Applications

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Properties:

  • Stereochemistry : The (1R,2S,5S) configuration is critical for its biological activity, as stereoisomerism significantly impacts receptor binding .
  • Purity : Commercial batches of the methyl ester precursor exhibit ~85% purity by quantitative ¹H NMR, necessitating purification steps for pharmaceutical applications .
  • Synthetic Utility : The compound undergoes hydrolysis to form sodium carboxylate salts (e.g., sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate), which are intermediates in protease inhibitor synthesis .

Comparison with Structurally Similar Compounds

Stereochemical Variants

Compound Name CAS Molecular Formula Stereochemistry Key Differences Applications References
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 2089577-29-5 C₉H₁₅NO₂ (1S,5R) Inverted stereochemistry at positions 1 and 5 Limited pharmacological relevance; used in stereochemical studies
(1R,2R,5S)-Methyl 3-methyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 72496-50-5 C₈H₁₃NO₂ (1R,2R,5S) Methyl group on nitrogen; altered ring basicity Research tool for studying enzyme inhibition

Analysis : Stereochemical variations dramatically alter bioactivity. For example, the (1R,2S,5S) configuration in the target compound enables optimal binding to SARS-CoV-2 M<sup>pro</sup>, whereas the (1S,5R) isomer shows reduced efficacy .

Functional Group Modifications

Compound Name CAS Molecular Formula Substituents Key Differences Applications References
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 33294-81-4 C₁₁H₁₇NO₄ Boc-protected amine; carboxylic acid Lacks methyl ester; enhanced stability Intermediate in peptide coupling reactions
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride 2497594-26-8 C₈H₁₄ClNO₂ 5-methyl substituent; ester at position 3 Smaller molecular weight; altered ring strain Antiviral research (mechanistic studies)

Analysis: The Boc-protected derivative (C₁₁H₁₇NO₄) is more lipophilic than the methyl ester, improving its solubility in organic solvents for synthetic steps . In contrast, the 5-methyl variant (C₈H₁₄ClNO₂) exhibits reduced steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions .

Salt Forms and Derivatives

Compound Name CAS Molecular Formula Salt/Derivative Key Differences Applications References
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 565456-77-1 C₉H₁₅NO₂·HCl Hydrochloride salt Enhanced crystallinity; improved shelf life Drug intermediate (Boceprevir, Paxlovid)
Lithium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate N/A C₈H₁₀LiNO₂ Lithium salt Higher solubility in polar solvents Catalytic reactions; API synthesis

Analysis : The hydrochloride salt is preferred in pharmaceutical manufacturing due to its stability under storage conditions (room temperature, inert atmosphere) . The lithium derivative, however, is advantageous in aqueous-phase reactions, achieving 89% yield in hydrolysis steps .

Biological Activity

Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, also known as methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS Number : 565456-77-1
  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.68 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against SARS-CoV-2 Mpro with varying potency levels:

CompoundInhibition Constant (K_i)EC_50 (nM)
PF-008352310.2711364
Compound 3230-
Methanesulfonamide 47.93909
Trifluoroacetamide 512.185.3

The introduction of a cyclic leucine mimetic in the structure was shown to enhance its binding affinity to the protease, suggesting a rational approach for further optimization of antiviral agents based on this scaffold .

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The compound's ability to reduce inflammatory markers positions it as a candidate for treating various inflammatory conditions .

While detailed mechanisms of action are still being investigated, preliminary data suggest that this compound may act through competitive inhibition of viral proteases and modulation of immune responses related to inflammation.

Case Studies and Research Findings

Several case studies have evaluated the efficacy of this compound in various biological contexts:

  • SARS-CoV-2 Inhibition : A study demonstrated that compounds derived from this bicyclic structure effectively inhibited viral replication in cell culture models, showcasing their potential as therapeutic agents against COVID-19 .
  • Inflammatory Disease Models : In animal models of inflammation, treatment with the compound resulted in reduced symptoms and markers of inflammation, supporting its therapeutic potential .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how are diastereoselectivity challenges addressed?

The compound is synthesized via copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates. Two systems are used: (i) CuBr under aerobic conditions and (ii) CuBr₂/PhIO₂ for stepwise carbocupration of alkenes. Diastereoselectivity is achieved using NaBH₃CN in acetic acid to reduce 3-azabicyclo[3.1.0]hex-2-enes to the hexane scaffold, ensuring stereochemical control . For multi-gram synthesis, cis-cypermethric acid serves as a cost-effective cyclopropane precursor, leveraging pre-existing stereochemistry for diastereoselective proline moiety construction .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography (e.g., triclinic crystal system with space group P1) and NMR spectroscopy (¹H/¹³C) are critical. For example, crystal data for derivatives like tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)acetamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (C₂₆H₃₅N₃O₄) confirm bond angles and spatial arrangement . IR and mass spectrometry (e.g., ESI-MS) further validate functional groups and molecular weight .

Q. What analytical techniques are recommended for detecting impurities in this compound during synthesis?

High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard. For example, impurities like (1R,2R,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (Paxlovid Impurity 3) are identified using these methods, with molecular formula C₉H₁₅NO₂ and mass 169.22 amu .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s derivatives for SARS-CoV-2 3CLpro inhibition?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) evaluate binding affinities. Derivatives like (1R,2S,5S)-N-(4-amino-1-cyclobutyl-2,3-dioxobutan-2-yl)-3-[[(2S)-2-(tert-butylcarbamoyl)amino]ethanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (C₂₃H₃₉N₅O₅) show stable interactions with 3CLpro’s catalytic dyad (His41/Cys145) in silico . Free energy calculations (MM-PBSA/GBSA) validate thermodynamic stability .

Q. What strategies improve fluorination efficiency in bicyclic proline analogs of this compound?

Organic photoredox catalysis using substrates like (1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate achieves selective fluorination. Key steps include:

  • Reaction at 0°C with 4-methoxybenzoyl chloride in DCM.
  • Neutralization with 1 N HCl and purification via silica gel chromatography (89% yield) .

Q. How are bicyclic core modifications explored to enhance pharmacokinetic properties?

Substituent engineering at the 3-aza position (e.g., tert-butyl carbamoyl or trifluoroacetyl groups) improves metabolic stability. For example, replacing methyl with cyclopropane in (1R,2S,5S)-N-{(1E,2S)-1-imino-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl} derivatives enhances solubility and protease resistance .

Q. What experimental designs resolve contradictions in oxidative cyclopropane ring-opening reactions?

Conflicting data on pyridine formation from 5-substituted 3-azabicyclo[3.1.0]hex-2-enes are addressed via:

  • Controlled oxygen exposure to regulate radical intermediates.
  • Kinetic studies (e.g., time-resolved NMR) to monitor byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.